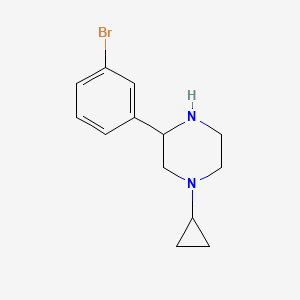
2-Bromo-4-iodo-1-(trifluoromethyl)benzene
Descripción general
Descripción
2-Bromo-4-iodo-1-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H3BrF3I . It is a white to yellow powder or crystal .
Molecular Structure Analysis
The InChI code for 2-Bromo-4-iodo-1-(trifluoromethyl)benzene is 1S/C7H3BrF3I/c8-5-3-4(7(9,10)11)1-2-6(5)12/h1-3H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
2-Bromo-4-iodo-1-(trifluoromethyl)benzene has a molecular weight of 350.9 g/mol . It has a computed XLogP3-AA value of 4, indicating its lipophilicity . It has 0 hydrogen bond donor count and 3 hydrogen bond acceptor count .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
2-Bromo-4-iodo-1-(trifluoromethyl)benzene plays a role in the synthesis of various chemical compounds. Bovonsombat and Mcnelis (1993) demonstrated its use in ring halogenations of polyalkylbenzenes with N-Halosuccinimide and acidic catalysts. This process involves competition experiments indicating selectivities in substrates, halogen sources, and catalysts. The method was used to prepare a mixed halogenated compound, 2-bromo-4-iodo-1,3,5-trimethylbenzene, in high yield (Bovonsombat & Mcnelis, 1993).
Crystal Structures
The crystal structures of derivatives of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene have been studied to understand their molecular arrangements. Stein, Hoffmann, and Fröba (2015) investigated the isostructural 1-bromo and 1-iodo derivatives of 3,5-bis(1,3-oxazolin-2-yl)benzene, showing features like hydrogen bonding, π–π interactions, and close N⋯I contacts (Stein, Hoffmann, & Fröba, 2015).
Organometallic Synthesis
1-Bromo-3,5-bis(trifluoromethyl)benzene, a related compound, is noted for its utility in organometallic synthesis. Porwisiak and Schlosser (1996) prepared this compound and demonstrated its use in various synthetically useful reactions via phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).
Supramolecular Chemistry
In supramolecular chemistry, the halogen derivatives of 2-Bromo-4-iodo-1-(trifluoromethyl)benzene have shown the ability to form triple helical columns via N-H...O hydrogen bonds. Rajput, Chernyshev, and Biradha (2010) demonstrated that these columns could assemble into porous materials via halogen...halogen interactions (Rajput, Chernyshev, & Biradha, 2010).
Electrocatalytic Properties
The electrocatalytic properties of related compounds have also been explored. Chu et al. (2013) synthesized a dinuclear palladium(I) complex using a triazenido compound and demonstrated its ability to generate hydrogen from acetic acid (Chu et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
2-bromo-4-iodo-1-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3I/c8-6-3-4(12)1-2-5(6)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNDABWRZIXMHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-iodo-1-(trifluoromethyl)benzene | |
CAS RN |
1369927-31-0 | |
| Record name | 2-bromo-4-iodo-1-(trifluoromethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






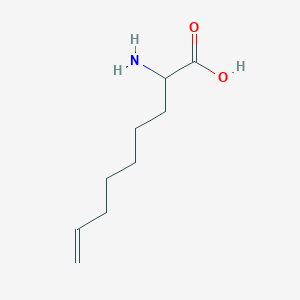
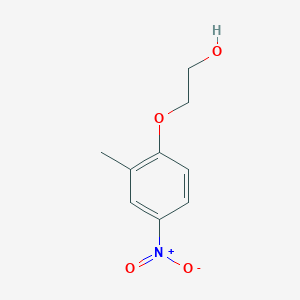


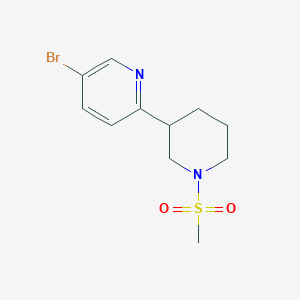
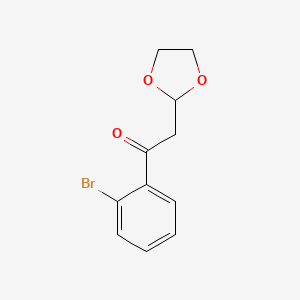

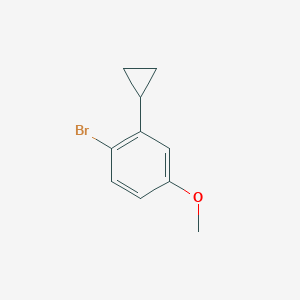
![4-Bromo-1-[3-(trifluoromethyl)phenyl]pyrazole](/img/structure/B1376851.png)
